Potassium Trimethoxy(trifluoromethyl)borate
Description
Properties
IUPAC Name |
potassium;trimethoxy(trifluoromethyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3O3.K/c1-9-5(10-2,11-3)4(6,7)8;/h1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUVPNLRZQWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(OC)(OC)OC.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626232-27-7 | |
| Record name | Potassium (trifluoromethyl)trimethylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium Trimethoxy(trifluoromethyl)borate can be synthesized through the reaction of potassium fluoride with trimethoxy(trifluoromethyl)borane. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually stored under inert gas and refrigerated to maintain its stability .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
K[CF₃B(OMe)₃] serves as a nucleophilic CF₃⁻ source for carbonyl compounds, enabling efficient trifluoromethylation under mild conditions.
Reaction with Aldehydes
-
Mechanism : The trifluoromethyl anion (CF₃⁻) adds to the carbonyl carbon, forming trifluoromethylated alcohols after acidic workup.
-
Conditions :
Example Reaction :
textAldehyde (1 mmol) + K[CF₃B(OMe)₃] (1.2 eq) → CF₃-substituted alcohol (90% yield)
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Combine aldehyde and K[CF₃B(OMe)₃] in DMF.
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Heat at 50°C for 1 hour.
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Acidify with HCl, extract with Et₂O, and purify via chromatography.
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Benzaldehyde | α-Trifluoromethylbenzyl alcohol | 90% | DMF, 50°C |
| 4-Methoxybenzaldehyde | 4-MeO-α-CF₃-benzyl alcohol | 85% | DMSO, 60°C |
Copper-Promoted Cross-Coupling Reactions
The reagent participates in Ullmann-type couplings with aryl iodides and boronic esters, forming biaryl trifluoromethylated products.
Reaction with Aryl Iodides
-
Catalyst : CuI/1,10-phenanthroline
-
Conditions :
Example Reaction :
textAryl iodide + K[CF₃B(OMe)₃] → Biaryl-CF₃ (90% yield)
| Aryl Iodide | Product | Yield | Catalyst System |
|---|---|---|---|
| 4-Iodoanisole | 4-CF₃-anisole | 90% | CuI/1,10-phenanthroline |
| 2-Iodonaphthalene | 2-CF₃-naphthalene | 88% | Cu(OAc)₂/O₂ |
Suzuki-Miyaura Cross-Coupling
K[CF₃B(OMe)₃] enables palladium-catalyzed coupling with aryl halides, expanding access to trifluoromethylated arenes.
Key Features:
Example Reaction :
textAryl bromide + K[CF₃B(OMe)₃] → Aryl-CF₃ (70–92% yield)
| Aryl Bromide | Product | Yield | Reference |
|---|---|---|---|
| 4-Bromotoluene | 4-CF₃-toluene | 85% | |
| 2-Bromopyridine | 2-CF₃-pyridine | 78% |
Comparative Reactivity
K[CF₃B(OMe)₃] exhibits distinct advantages over related trifluoromethylating reagents:
Key Advantages :
-
Solid-state stability : Easier handling compared to liquid reagents .
-
Broad substrate scope : Compatible with aldehydes, ketones, aryl iodides, and boronic acids .
Limitations and Challenges
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Nucleophilic Addition Reactions : The compound effectively reacts with carbonyl compounds (aldehydes and ketones) to produce trifluoromethylated alcohols. The reaction generally occurs in the presence of a base and a solvent like dimethylformamide (DMF) at elevated temperatures .
- Cross-Coupling Reactions : It plays a crucial role in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in synthesizing biaryl compounds .
2. Medicinal Chemistry
- The incorporation of trifluoromethyl groups into pharmaceutical compounds enhances their metabolic stability and bioavailability. This compound is utilized in the synthesis of potential drug candidates, making it an important reagent in medicinal chemistry .
3. Agrochemicals and Materials Science
- In the chemical industry, this compound is employed in the production of agrochemicals and has applications in developing new polymers and advanced materials. Its unique reactivity allows for modifications that can significantly alter the chemical and physical properties of target molecules .
Case Studies
Case Study 1: Nucleophilic Trifluoromethylation
- In a study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound in nucleophilic trifluoromethylation reactions. The compound was shown to react with various aldehydes under optimized conditions, yielding high yields of desired products .
Case Study 2: Application in Drug Development
- A recent investigation highlighted the use of this compound in synthesizing novel pharmaceutical agents with enhanced bioactivity profiles. By introducing trifluoromethyl groups into lead compounds, researchers observed improved pharmacokinetic properties .
Case Study 3: Polymer Development
Mechanism of Action
The mechanism of action of Potassium Trimethoxy(trifluoromethyl)borate involves the transfer of the trifluoromethyl group to the target molecule. In nucleophilic addition reactions, the trifluoromethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond . In cross-coupling reactions, the compound participates in the transmetalation step, transferring the trifluoromethyl group to the palladium catalyst, which then couples with an aryl halide to form the final product .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared in near-quantitative yield via reaction of B(OMe)₃, CF₃SiMe₃, and KF .
- Applications : Enables copper-catalyzed trifluoromethylation of aryl iodides to generate benzotrifluorides (yields >80%) under base-free conditions .
- Advantages : Superior nucleophilicity compared to other CF₃ sources, attributed to the electron-donating methoxy groups .
Comparison with Structurally Related Potassium Trifluoroborates
Potassium (Trifluoromethyl)trifluoroborate (CAS: 42298-15-7)
- Structure : B(CF₃)F₃⁻K⁺, lacking methoxy groups.
- Reactivity : Less nucleophilic due to electron-withdrawing fluorine atoms; requires harsher conditions (e.g., strong bases or elevated temperatures) for CF₃ transfer .
- Applications: Limited utility in cross-coupling reactions compared to the trimethoxy analogue .
Potassium Alkoxymethyltrifluoroborates
- Structure : General formula B(CF₃)(OR)₃⁻K⁺ (R = alkyl/aryl).
- Synthesis : Prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, optimized using Soxhlet extraction for improved yields .
- Applications : Used in Suzuki-Miyaura cross-coupling with aryl chlorides. Solubility challenges in organic solvents necessitate specialized purification techniques .
Potassium Styryltrifluoroborates
- Structure : B(CF₃)(vinyl-aryl)⁻K⁺.
- Reactivity : Participate in Brønsted acid-catalyzed alkenylation of 2-ethoxytetrahydrofuran. Yields range from 54% (electron-rich substrates) to 79% (indene derivatives) .
- Limitations : Electronic effects of substituents significantly influence reaction efficiency .
Functional Comparison with Non-CF₃ Borate Salts
Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB)
Potassium Tetrakis(4-chlorophenyl)borate (KTpClB)
- Structure : [B(4-ClC₆H₄)₄]⁻K⁺.
- Applications : Common in ISEs for detecting divalent cations (e.g., Pb²⁺, Ca²⁺). Less lipophilic than KTFPB, leading to shorter sensor lifespans .
Data Table: Key Parameters of Selected Potassium Borates
Research Findings and Mechanistic Insights
- Trimethoxy Advantage : The methoxy groups in this compound enhance boron’s nucleophilicity, enabling efficient CF₃ transfer without requiring stoichiometric bases .
- Solubility Challenges : Alkoxymethyltrifluoroborates exhibit poor solubility in acetone and acetonitrile, necessitating Soxhlet extraction for isolation .
- Electronic Effects : Electron-deficient styryltrifluoroborates achieve higher yields (e.g., 78% for 3-fluorophenyl derivatives) than electron-rich analogues (54% for para-methyl substrates) .
Biological Activity
Potassium Trimethoxy(trifluoromethyl)borate (PTMFB) is an organoboron compound that has garnered attention in organic synthesis due to its unique trifluoromethylating properties. Its molecular formula is CHBFKO, and it is primarily utilized as a reagent in nucleophilic addition reactions, particularly targeting carbonyl groups. This article explores the biological activity of PTMFB, its mechanisms of action, and its applications in medicinal chemistry.
PTMFB acts as a trifluoromethylating agent , facilitating nucleophilic addition reactions. The compound's mechanism involves the following steps:
- Nucleophilic Attack : The trifluoromethyl group (CF) is introduced into organic molecules through nucleophilic attack on electrophilic centers, such as carbonyl groups in aldehydes and ketones.
- Formation of Products : The reaction typically results in the formation of trifluoromethylated alcohols or biaryl compounds when used in cross-coupling reactions.
Biological Relevance
The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their biological properties, including:
- Metabolic Stability : Compounds with trifluoromethyl groups often exhibit increased metabolic stability, making them suitable candidates for drug development.
- Bioavailability : The presence of CF groups can improve the bioavailability of pharmaceutical agents by altering their pharmacokinetic profiles.
Research Findings
Recent studies have highlighted several applications and findings related to PTMFB:
- Synthesis of Drug Candidates : PTMFB has been employed in synthesizing various drug candidates, particularly those targeting metabolic pathways or exhibiting anti-cancer properties. For instance, it has been used to modify existing pharmaceutical compounds to enhance their efficacy and reduce toxicity .
- Cross-Coupling Reactions : In a study by TCI Chemicals, PTMFB was utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its effectiveness in forming complex biaryl structures that have potential therapeutic applications .
Case Studies
- Trifluoromethylation in Anticancer Research :
- Development of Agrochemicals :
Comparison of Biological Activity with Other Compounds
| Compound | Activity Type | Key Findings |
|---|---|---|
| This compound | Trifluoromethylation | Enhances metabolic stability and bioavailability |
| Potassium Trifluoromethyltrifluoroborate | Cross-coupling reactions | Effective for forming complex biaryl structures |
| Potassium Trifluoromethylphenylborate | Nucleophilic addition | Used for synthesizing potential drug candidates |
Q & A
Q. What are the optimized synthetic routes for Potassium Trimethoxy(trifluoromethyl)borate, and how do reaction conditions influence yield?
this compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:
- Using 3 equivalents of alkoxide for efficient substitution (due to steric hindrance from the trifluoromethyl group).
- Addressing low solubility in organic solvents (e.g., acetone) through continuous Soxhlet extraction, improving yields to >90% .
- Avoiding moisture-sensitive intermediates by performing reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Multinuclear NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ ~3.7–3.8 ppm) and trifluoromethyl environments.
- ¹¹B NMR : A quartet near δ -1.0 ppm (J = 37–40 Hz) confirms boron trifluoride coordination .
- ¹⁹F NMR : Distinct splitting patterns (e.g., δ -135 ppm) verify trifluoromethyl and borate interactions .
- HRMS (APPI/LTQ-Orbitrap) : Validate molecular ion peaks (e.g., [M-K]⁻) with <2 ppm deviation .
Q. What storage conditions are critical for maintaining the stability of this compound?
Q. How does moisture impact the reactivity of this compound in cross-coupling reactions?
Moisture induces hydrolysis, forming boronic acid byproducts that reduce coupling efficiency. Mitigation strategies include:
- Pre-drying solvents (e.g., THF over molecular sieves).
- Conducting reactions in sealed Schlenk flasks with rigorous exclusion of air .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic activity between this compound and analogous fluorinated borates?
- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces boron’s Lewis acidity compared to aryl-substituted borates (e.g., KBArF), limiting its role in non-covalent activation of substrates like esters .
- Steric Hindrance : The trimethoxy group impedes coordination to transition metals (e.g., Ni or Pd), necessitating ligand optimization for cross-coupling reactions .
Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives?
Q. What methodological advancements enable the use of this compound in stereoselective allylic substitutions?
Q. How does the choice of base affect the regioselectivity of SN2 reactions involving this compound precursors?
- Bulky Bases (e.g., LDA): Promote deprotonation at sterically accessible sites, favoring linear alkoxymethyl products.
- Small Bases (e.g., KOH): Enable equilibration between competing transition states, leading to branched isomers .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from inorganic byproducts?
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Calculations : Assess boron’s charge density (NBO analysis) and transition-state geometries for SN2 pathways.
- Docking Studies : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles) to guide ligand selection .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
